molecular formula C13H13NO B14274663 (2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone CAS No. 139927-14-3

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone

Cat. No.: B14274663
CAS No.: 139927-14-3
M. Wt: 199.25 g/mol
InChI Key: QILAOJWDTFAWBP-UHFFFAOYSA-N
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Description

(2-Azabicyclo[221]hept-5-en-2-yl)(phenyl)methanone is a compound that belongs to the class of bicyclic compounds It is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic ring systems. One common approach is the reaction of cyclopentadiene with a suitable dienophile, such as tosyl cyanide or chlorosulfonyl isocyanate . The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to therapeutic effects, such as antiviral or anticancer activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone is unique due to its specific bicyclic structure with a phenyl group attached to the methanone moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

139927-14-3

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-azabicyclo[2.2.1]hept-5-en-2-yl(phenyl)methanone

InChI

InChI=1S/C13H13NO/c15-13(11-4-2-1-3-5-11)14-9-10-6-7-12(14)8-10/h1-7,10,12H,8-9H2

InChI Key

QILAOJWDTFAWBP-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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